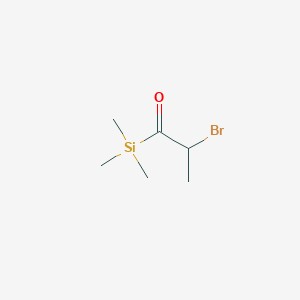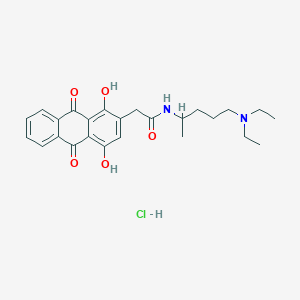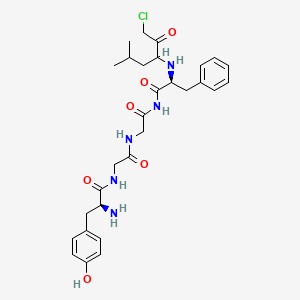
3-tert-Butylpicolinium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-tert-Butylpicolinium iodide is a quaternary ammonium compound derived from picoline, a methyl derivative of pyridine. This compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the picolinium ion, with iodide as the counterion. Quaternary ammonium compounds like this compound are known for their diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butylpicolinium iodide typically involves the quaternization of 3-tert-butylpyridine with methyl iodide. The reaction is carried out in an aprotic solvent such as acetonitrile or acetone, under reflux conditions. The general reaction scheme is as follows:
3-tert-Butylpyridine+Methyl iodide→3-tert-Butylpicolinium iodide
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product.
化学反応の分析
Types of Reactions
3-tert-Butylpicolinium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to form N-oxide derivatives.
Reduction Reactions: Reduction can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium cyanide, and sodium thiolate. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted picolinium salts.
Oxidation: The primary product is the N-oxide derivative.
Reduction: The major products are secondary or tertiary amines, depending on the extent of reduction.
科学的研究の応用
3-tert-Butylpicolinium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of ion transport mechanisms across biological membranes.
Industry: It is used in the formulation of surfactants and detergents, enhancing their effectiveness.
作用機序
The mechanism of action of 3-tert-Butylpicolinium iodide involves its interaction with molecular targets such as enzymes and ion channels. The quaternary ammonium group interacts with negatively charged sites on the target molecules, leading to changes in their activity. For example, in ion transport studies, the compound can modulate the activity of ion channels by binding to specific sites and altering their conformation.
類似化合物との比較
Similar Compounds
- Tetramethylammonium iodide
- Tetraethylammonium iodide
- Tetrapropylammonium iodide
Comparison
Compared to other quaternary ammonium compounds, 3-tert-Butylpicolinium iodide is unique due to the presence of the tert-butyl group, which imparts steric hindrance and affects its reactivity and binding properties. This makes it particularly useful in applications where selective binding and reduced reactivity are desired.
特性
| 80109-91-7 | |
分子式 |
C10H16IN |
分子量 |
277.14 g/mol |
IUPAC名 |
3-tert-butyl-1-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C10H16N.HI/c1-10(2,3)9-6-5-7-11(4)8-9;/h5-8H,1-4H3;1H/q+1;/p-1 |
InChIキー |
KUEJTUFASNBOTL-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)C1=C[N+](=CC=C1)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-{[Bromo(difluoro)methyl]sulfanyl}-2-methoxybenzene](/img/structure/B14432843.png)



![2-[(4-Methylbenzo[h]quinolin-2-yl)sulfanyl]aniline](/img/structure/B14432872.png)

